4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine
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Overview
Description
“4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 318469-18-0. It has a molecular weight of 360.81 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine . The InChI Code is 1S/C19H13ClN6/c20-12-7-5-11(6-8-12)14-9-26(25-18(14)21)19-17-16(22-10-23-19)13-3-1-2-4-15(13)24-17/h1-10,24H,(H2,21,25) .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 360.81 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including compounds structurally related to 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine, demonstrating significant antimicrobial and higher anticancer activity than the reference drug doxorubicin in some cases. The compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some showing good to excellent efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization of Heterocyclic Compounds
Research by El-Mekabaty, Etman, and Mosbah (2016) focused on synthesizing new fused pyrazole derivatives bearing the indole moiety, including structures similar to the compound of interest. These compounds, particularly those in the pyrazolo[1,5-a]pyrimidine series, exhibited better antioxidant activities compared to the pyrazolotriazine ones, suggesting their potential as antioxidant agents (El-Mekabaty, Etman, & Mosbah, 2016).
Antiviral Activity
A series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives were synthesized and evaluated for their in vitro antiviral activity against herpes simplex virus type-1. Among these, certain derivatives showed strong antiviral activity, comparable to the reference drug acyclovir, indicating their potential use in antiviral therapy (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6/c20-12-7-5-11(6-8-12)14-9-26(25-18(14)21)19-17-16(22-10-23-19)13-3-1-2-4-15(13)24-17/h1-10,24H,(H2,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGGGHYMHMOBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N4C=C(C(=N4)N)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine |
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